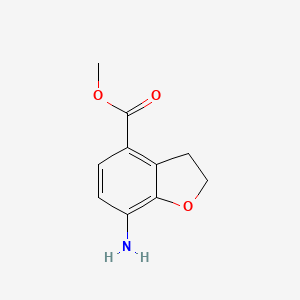

Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate

説明

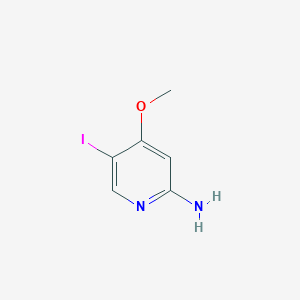

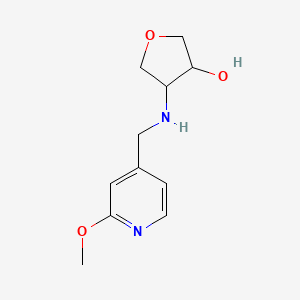

“Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate” is a chemical compound with the CAS Number: 1280665-55-5 . It has a molecular weight of 193.2 . The IUPAC name for this compound is the same as the common name .

Synthesis Analysis

While specific synthesis methods for “Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate” were not found, benzofuran compounds in general can be synthesized through various strategies. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO3/c1-13-10(12)7-2-3-8(11)9-6(7)4-5-14-9/h2-3H,4-5,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用

Synthesis and Chemical Transformations

- The compound has been utilized in various synthetic routes. For instance, it is involved in the synthesis of methyl 5-aminopyrrole-3-carboxylates, leading to the production of pyrrolo[1,2-a]pyrimidine-7-carboxylates and 2-diazo-2H-pyrrole-4-carboxylates. These compounds demonstrate significant reactivity, indicating the compound's role in creating pyrrole-containing products through various chemical reactions (Galenko et al., 2019).

Catalytic Processes and Discovery

- Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate plays a role in the discovery and development of novel catalytic processes. A study utilized artificial intelligence to explore synthetic routes for a common intermediate, leading to the efficient assembly of bioactive benzofurans. This highlights the compound's importance in facilitating new synthetic strategies and catalytic reactions (Takabatake et al., 2020).

Advanced Organic Synthesis

- It serves as a key intermediate in the synthesis of various organic compounds. For example, it has been used in the synthesis of 4‐chloro‐7‐ethoxy‐2(3H)‐benzoxazolone‐6‐carboxylic acid, indicating its utility in the preparation of complex organic molecules for potential pharmaceutical applications (Kato & Morie, 1996).

Electrochemical Applications

- Its derivatives are synthesized through novel electrochemical methods. For instance, the facile synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids showcases its role in electrochemical aryl radical generation and cyclization processes (Senboku et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

将来の方向性

Benzofuran compounds, such as “Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate”, have attracted considerable attention due to their wide range of biological and pharmacological applications . They are considered promising structures in the field of drug discovery, especially in the search for efficient antimicrobial agents . Future research will likely focus on further exploring the therapeutic potential of these compounds and developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

特性

IUPAC Name |

methyl 7-amino-2,3-dihydro-1-benzofuran-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-10(12)7-2-3-8(11)9-6(7)4-5-14-9/h2-3H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOBMHKYAWLBMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCOC2=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

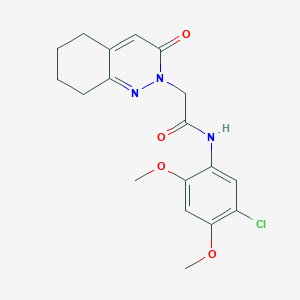

![7-(4-methoxyphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2418011.png)

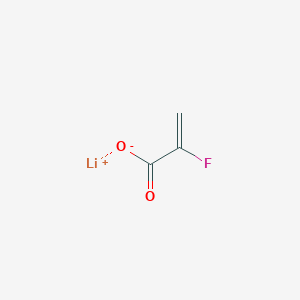

![[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2418012.png)

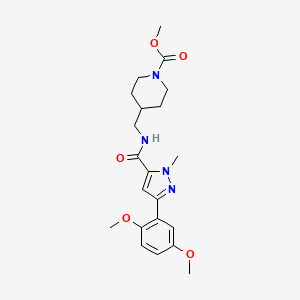

![N-([2,2'-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2418017.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-cyclopentylacetamide](/img/structure/B2418028.png)